molecular formula C19H39BrO5Si B12527526 11-(Triethoxysilyl)undecyl bromoacetate CAS No. 663171-34-4

11-(Triethoxysilyl)undecyl bromoacetate

Cat. No.: B12527526
CAS No.: 663171-34-4
M. Wt: 455.5 g/mol
InChI Key: ZFQKMQLSYIBPPN-UHFFFAOYSA-N
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Description

11-(Triethoxysilyl)undecyl bromoacetate is a chemical compound that belongs to the class of organosilanes It is characterized by the presence of a triethoxysilyl group attached to an undecyl chain, which is further linked to a bromoacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(Triethoxysilyl)undecyl bromoacetate typically involves a multi-step process. One common method starts with the reaction of 11-bromoundecanoic acid with triethoxysilane in the presence of a catalyst such as platinum or palladium. The reaction is carried out under an inert atmosphere, typically at elevated temperatures, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the use of high-purity reagents and precise control of temperature and pressure.

Chemical Reactions Analysis

Types of Reactions

11-(Triethoxysilyl)undecyl bromoacetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromoacetate group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The triethoxysilyl group can undergo hydrolysis in the presence of water, leading to the formation of silanol groups.

    Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, which are crucial in the formation of silane-based coatings and materials.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.

    Catalysts: Platinum or palladium catalysts are often employed in the initial synthesis steps.

    Solvents: Organic solvents such as toluene or dichloromethane are typically used to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from the reactions of this compound include substituted derivatives where the bromoacetate group is replaced by other functional groups, as well as siloxane-based materials formed through hydrolysis and condensation reactions.

Scientific Research Applications

11-(Triethoxysilyl)undecyl bromoacetate has a wide range of applications in scientific research:

    Surface Modification: It is used to modify the surface properties of materials, enhancing their hydrophobicity, adhesion, and compatibility with other substances.

    Material Science: The compound is employed in the synthesis of advanced materials, including nanocomposites and hybrid organic-inorganic materials.

    Organic Synthesis:

    Biomedical Applications: Research has explored its potential in drug delivery systems and as a component in bioactive coatings for medical devices.

Mechanism of Action

The mechanism of action of 11-(Triethoxysilyl)undecyl bromoacetate involves its ability to undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds These reactions enable the compound to form stable coatings and materials with enhanced properties

Comparison with Similar Compounds

Similar Compounds

    11-(Triethoxysilyl)undecyl methanimine: This compound has a similar structure but contains a methanimine group instead of a bromoacetate group.

    11-(Triethoxysilyl)undecanoic acid: This compound features a carboxylic acid group instead of a bromoacetate group.

Uniqueness

11-(Triethoxysilyl)undecyl bromoacetate is unique due to the presence of both a triethoxysilyl group and a bromoacetate group, which confer distinct reactivity and functionality. The combination of these groups allows for versatile applications in surface modification, material science, and organic synthesis, making it a valuable compound in various research fields.

Properties

CAS No.

663171-34-4

Molecular Formula

C19H39BrO5Si

Molecular Weight

455.5 g/mol

IUPAC Name

11-triethoxysilylundecyl 2-bromoacetate

InChI

InChI=1S/C19H39BrO5Si/c1-4-23-26(24-5-2,25-6-3)17-15-13-11-9-7-8-10-12-14-16-22-19(21)18-20/h4-18H2,1-3H3

InChI Key

ZFQKMQLSYIBPPN-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCCCCCCCCCOC(=O)CBr)(OCC)OCC

Origin of Product

United States

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